molecular formula C11H14ClNO B12002020 2-chloro-N-phenyl-N-propylacetamide CAS No. 2567-52-4

2-chloro-N-phenyl-N-propylacetamide

Cat. No.: B12002020
CAS No.: 2567-52-4
M. Wt: 211.69 g/mol
InChI Key: JODDYISEVBVLSB-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-N-propylacetamide ( 2567-52-4) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. With the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol , this compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its primary research value lies in its role as a precursor in the synthesis of potential therapeutic agents. Specifically, this acetamide derivative is used to create compounds evaluated as potent antidepressants, with some analogs showing significant activity in models like the forced swim test and tail suspension test by acting as Monoamine Oxidase A (MAO-A) inhibitors . Furthermore, it is utilized in the design and synthesis of new carbonic anhydrase inhibitors, which are being investigated for their potential in anticancer therapies . The reactive chloroacetamide group readily undergoes substitution reactions, allowing researchers to functionalize the molecule and create diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2567-52-4

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N-phenyl-N-propylacetamide

InChI

InChI=1S/C11H14ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

JODDYISEVBVLSB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)C(=O)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Chloroacetyl chloride reacts with N-phenyl-N-propylamine in toluene at 30–50°C, with triethylamine (TEA) as a base to neutralize HCl byproducts. The general reaction is:

N-Phenyl-N-propylamine+ClCH2COClTEA, toluene2-Chloro-N-phenyl-N-propylacetamide+HCl\text{N-Phenyl-N-propylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, toluene}} \text{2-Chloro-N-phenyl-N-propylacetamide} + \text{HCl}

Key parameters:

  • Solvent : Toluene or dichloromethane.

  • Temperature : 30–50°C to balance reaction rate and side-product formation.

  • Base : Triethylamine (equimolar to chloroacetyl chloride) ensures efficient HCl scavenging.

Optimized Protocol

  • Dissolve N-phenyl-N-propylamine (0.1 mol) in 150 L toluene.

  • Add chloroacetyl chloride (0.13 mol) and TEA (0.13 mol) dropwise at 30°C.

  • Stir for 6–12 hours, then wash with water to remove TEA·HCl.

  • Concentrate the organic phase and purify via silica-gel chromatography (petroleum ether:ethyl acetate = 10:1).

Yield : 70–80%.

Multi-Step Synthesis from Aniline

For scenarios where N-phenyl-N-propylamine is unavailable, a two-step synthesis starting from aniline is employed.

Step 1: Synthesis of N-Phenyl-N-propylamine

Aniline undergoes alkylation with 1-bromopropane in the presence of K2_2CO3_3:

Aniline+CH3CH2CH2BrK2CO3,tolueneN-Phenyl-N-propylamine+KBr\text{Aniline} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{toluene}} \text{N-Phenyl-N-propylamine} + \text{KBr}

Conditions :

  • Reflux for 30 hours.

  • Yield: 60–70% (estimated from analogous reactions).

Step 2: Acylation with Chloroacetyl Chloride

Follow the direct acylation protocol (Section 1.2).

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Direct Acylation70–80%Simple, one-step, high yieldRequires pre-synthesized amine
Palladium-Catalyzed81%Broad substrate scopeHigh cost of catalysts
Multi-Step50–60%No specialized starting materialsLengthy, lower overall yield

Purification and Characterization

Post-synthesis purification typically involves:

  • Silica-Gel Chromatography : Eluent ratios of petroleum ether:ethyl acetate (10:1).

  • Recrystallization : From toluene or dichloromethane.

Characterization Data :

  • 1^1H NMR (CDCl3_3): δ 7.3–7.5 (m, 5H, Ar-H), 3.4–3.6 (m, 2H, N-CH2_2), 1.5–1.7 (m, 2H, CH2_2), 0.9–1.1 (t, 3H, CH3_3).

  • MP : 140–142°C.

Industrial-Scale Considerations

Large-scale production (e.g., 0.1 kmole batches) uses:

  • Solvent Recovery : Distillation of toluene reduces costs.

  • Safety : Slow addition of chloroacetyl chloride to prevent exothermic runaway .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-phenyl-N-propylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic substitution: Formation of substituted amides.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-N-propylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Reactivity

  • 2-Chloro-N-phenylacetamide (NPCA) : The crystal structure of NPCA () reveals antiparallel alignment of N–H and C=O bonds, with syn alignment of C–Cl and C=O bonds. The dihedral angle between the amide group and phenyl ring is 16.0°, indicating moderate conjugation disruption. Hydrogen bonding (N–H⋯O) stabilizes the crystal lattice .

Steric and Functional Group Modifications

  • Herbicide Derivatives :
    • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): The methoxymethyl group increases hydrophilicity, while the 2,6-diethylphenyl group provides steric hindrance, enhancing herbicidal activity .
    • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): The propoxyethyl chain improves soil mobility, critical for pre-emergent herbicides .
  • Oxadiazole-Containing Analog : 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide incorporates a heterocyclic oxadiazole ring, which may enhance bioactivity (e.g., insecticidal or antifungal properties) due to increased π-π stacking and hydrogen-bonding capabilities .

Electronic Effects of Nitro and Halogen Substituents

  • However, nitro groups may reduce photostability compared to halogenated analogs .
  • Diisopropylphenyl Analog : 2-Chloro-N-(2,6-diisopropyl-phenyl)-acetamide () demonstrates how bulky substituents (diisopropyl groups) enhance steric shielding of the amide bond, possibly delaying hydrolysis in environmental or biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-N-phenyl-N-propylacetamide in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting chloroacetyl chloride with N-phenyl-N-propylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (ethanol/water) or column chromatography .

Q. How can researchers characterize the purity of 2-chloro-N-phenyl-N-propylacetamide post-synthesis?

  • Methodological Answer : Purity is assessed using a combination of techniques:

  • 1H/13C NMR : Confirms structural integrity by verifying proton environments (e.g., amide NH at δ 8–10 ppm, chloroacetamide CH2 at δ 4–5 ppm).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
  • Melting Point : Consistency with literature values indicates purity.
  • HPLC/GC-MS : Quantifies impurities (<1% threshold for high-purity standards) .

Q. What safety precautions are necessary when handling 2-chloro-N-phenyl-N-propylacetamide in laboratory settings?

  • Methodological Answer : Safety protocols include:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Storage : Keep in airtight containers at RT, away from moisture and oxidizing agents.
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in confirming the molecular structure of 2-chloro-N-phenyl-N-propylacetamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles. For example:

  • Validate intramolecular interactions (e.g., C-H···O) and hydrogen-bonding networks (N-H···O) critical for packing stability.
  • Compare experimental data (e.g., dihedral angles between amide and aromatic groups) with computational models to resolve ambiguities. SHELXTL (Bruker AXS version) is particularly robust for small-molecule refinement .

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for chloroacetamide derivatives?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

  • Variable-Temperature NMR : Suppresses signal splitting caused by slow conformational exchange.
  • Crystallographic Validation : SCXRD (e.g., as in ) provides definitive bond geometry to cross-check NMR assignments.
  • DFT Calculations : Predict chemical shifts and coupling constants (Gaussian or ORCA software) to match experimental data .

Q. What role do intramolecular hydrogen bonds play in the stability and reactivity of N-phenyl chloroacetamide derivatives?

  • Methodological Answer : Intramolecular hydrogen bonds (e.g., C-H···O) reduce conformational flexibility, stabilizing specific rotamers. This impacts reactivity by:

  • Directing regioselectivity in substitution reactions (e.g., para vs. ortho positions).
  • Enhancing thermal stability, as observed in differential scanning calorimetry (DSC) studies.
  • Influencing solubility by altering crystal packing motifs .

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